Saringosterol

Description

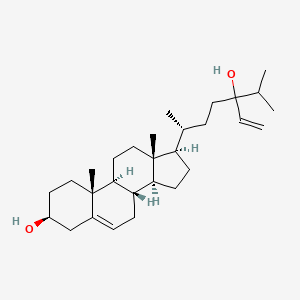

from a Chilean brown algae, Lessonia nigrescens; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

6901-60-6 |

|---|---|

Molecular Formula |

C29H48O2 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-propan-2-ylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O2/c1-7-29(31,19(2)3)17-12-20(4)24-10-11-25-23-9-8-21-18-22(30)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,19-20,22-26,30-31H,1,9-18H2,2-6H3/t20-,22+,23+,24-,25+,26+,27+,28-,29?/m1/s1 |

InChI Key |

OPGVEUGCNGNPSX-SVSQYMGHSA-N |

Isomeric SMILES |

C[C@H](CCC(C=C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C=C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saningosterol; Saringosterol; Seringosterol; Cystosphaerol; |

Origin of Product |

United States |

Foundational & Exploratory

Saringosterol: A Technical Guide to its Discovery, Extraction, and Biological Significance in Brown Seaweed

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saringosterol, a phytosterol found in brown seaweeds (Phaeophyceae), has emerged as a compound of significant interest within the scientific and pharmaceutical communities. Initially identified as an oxygenated derivative of fucosterol, this compound, particularly the 24(S)-saringosterol epimer, has demonstrated potent and selective agonist activity for the Liver X Receptor β (LXRβ). This activity underpins its diverse reported biological effects, including neuroprotection, anti-inflammatory, anti-atherosclerotic, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery of this compound in brown seaweed, detailed experimental protocols for its extraction, purification, and characterization, a summary of its biological activities with a focus on key signaling pathways, and a compilation of quantitative data to support further research and development.

Introduction to this compound

This compound, chemically known as (3β,24S)-stigmasta-5,28-diene-3,24-diol, is a naturally occurring oxysterol found predominantly in brown algae. Its discovery has paved the way for investigating novel therapeutic strategies targeting LXR-mediated pathways without the adverse effects associated with synthetic pan-LXR agonists[1]. The selective activation of LXRβ by 24(S)-saringosterol is a key attribute, as LXRβ is ubiquitously expressed, including in the brain, and its activation is linked to the regulation of cholesterol homeostasis, inflammation, and cellular proliferation[2].

Extraction, Purification, and Characterization of this compound

Extraction from Brown Seaweed

The initial step in obtaining this compound involves its extraction from dried and powdered brown seaweed, commonly from species of the Sargassum genus.

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Dry the brown seaweed (e.g., Sargassum fusiforme) at 55°C in a vacuum oven to a constant weight and grind it into a fine powder.

-

Solvent System: Prepare a chloroform/methanol (CHCl3:MeOH) solution, with an optimal ratio of 2:3 (v/v) demonstrating high extraction efficiency[3][4].

-

Extraction Process:

-

Add the powdered seaweed to the CHCl3:MeOH solvent system at a sample-to-solvent ratio of 1:20 (g/mL)[5].

-

Perform ultrasound-assisted extraction for 15 minutes[3][4].

-

Separate the extract from the solid residue by centrifugation or filtration.

-

Repeat the extraction process three times to ensure maximum yield[6].

-

-

Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude lipid extract[6].

Saponification

Saponification is a crucial step to remove interfering lipids and chlorophylls from the crude extract.

Experimental Protocol: Saponification

-

Reagent Preparation: Prepare a solution of 1.85 M potassium hydroxide (KOH) in ethanol[3][4].

-

Saponification Reaction:

-

Extraction of Unsaponifiables:

-

After saponification, add distilled water to the mixture.

-

Perform liquid-liquid extraction with a nonpolar solvent such as n-hexane or diethyl ether to separate the unsaponifiable matter containing this compound.

-

Wash the organic layer with distilled water to remove any remaining soap.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable fraction.

-

Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation and purification of this compound from the complex unsaponifiable fraction[4][6].

Experimental Protocol: HSCCC Purification

-

Solvent System: A two-phase solvent system of n-hexane-acetonitrile-methanol (5:5:6, v/v/v) is optimal for the separation of this compound[4][6].

-

HSCCC Operation:

-

Dissolve the unsaponifiable fraction in the selected solvent system.

-

Introduce the sample into the HSCCC system.

-

Operate the HSCCC with the lower phase as the mobile phase at a defined flow rate.

-

Monitor the effluent using a UV detector.

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Evaporate the solvent and analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC)[6].

Characterization

The structural confirmation of purified this compound is achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound, with the data being compared to literature values for confirmation[6][7].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of this compound in the seaweed extracts. The sterols are typically derivatized to their trimethylsilyl (TMS) ethers before analysis[8][9].

Quantitative Data of this compound in Brown Seaweed

The concentration of this compound can vary significantly depending on the species of brown seaweed, the season of harvest, and the geographical location.

| Brown Seaweed Species | This compound Content (µg/g dry weight) | Fucosterol Content (mg/g dry weight) | Reference |

| Sargassum fusiforme (Hijiki) | 20.94 ± 3.00 | - | [8] |

| Sargassum muticum | 32.95 ± 2.91 | 1.48 ± 0.11 | [8] |

| Undaria pinnatifida (Wakame) | 32.4 ± 15.25 | - | [8] |

| Ascophyllum nodosum | 22.09 ± 3.45 | - | [8] |

| Fucus vesiculosus | 18.04 ± 0.52 | - | [8] |

| Fucus serratus | 19.47 ± 9.01 | - | [8] |

| Saccharina japonica (Kombu) | Lower than S. fusiforme and U. pinnatifida | - | [3] |

| Brown Seaweed Species | Total Sterol Content (mg/g dry weight) | This compound (% of total sterols) | Reference |

| Sargassum fusiforme (Hijiki) | 2.601 ± 0.171 | 13.9 ± 3.3 | [3] |

| Undaria pinnatifida (Wakame) | 1.845 ± 0.137 | 17.9 ± 3.2 | [3] |

| Saccharina japonica (Kombu) | 1.171 ± 0.243 | 16.2 ± 9.0 | [3] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its function as a selective LXRβ agonist.

Neuroprotective Effects and Alzheimer's Disease

This compound has shown promise in the context of Alzheimer's disease by modulating pathways involved in amyloid-beta (Aβ) clearance and neuroinflammation.

-

LXRβ Activation: 24(S)-saringosterol is a potent activator of LXRβ[10]. This activation leads to the increased expression of LXR target genes such as Apolipoprotein E (ApoE) and ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux and Aβ clearance.

Experimental Workflow: LXR Activation Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 9. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Saringosterol: A Deep Dive into its Biological Activity and Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Saringosterol, a phytosterol primarily isolated from brown seaweeds of the Sargassum genus, has emerged as a compound of significant interest in the scientific community.[1][2][3] Its diverse biological activities, including neuroprotective, anti-inflammatory, anti-atherosclerotic, and anti-cancer properties, position it as a promising candidate for therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and its underlying mechanisms of action, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Core Biological Activity: Selective LXRβ Agonism

The primary mechanism underpinning many of this compound's observed biological effects is its function as a selective agonist for the Liver X Receptor beta (LXRβ), a nuclear receptor crucial for regulating cholesterol homeostasis and inflammation.[2][6][7] Specifically, the 24(S) epimer of this compound has been identified as a more potent activator of LXRβ compared to the 24(R) epimer.[2][7] This selectivity for LXRβ over LXRα is a key advantage, as activation of LXRα is associated with undesirable side effects such as hepatic steatosis (fatty liver) and hypertriglyceridemia.[8][9] this compound's ability to activate LXRβ without these adverse effects makes it a particularly attractive therapeutic candidate.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound's biological activities.

Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects

| Model System | This compound Dosage | Duration | Key Findings | Reference |

| APPswePS1ΔE9 mice (Alzheimer's model) | 0.5 mg/25 g body weight/day (oral gavage) | 10 weeks | Prevented cognitive decline; Prevented the increase of the inflammatory marker Iba1 in the cortex (p < 0.001).[11][12][13][14][15] | [11][12][13][14][15] |

| ApoE-deficient mice (Atherosclerosis model) | Not specified | 2 weeks | Reduced atherosclerotic plaque burden.[1][16] | [1][16] |

Table 2: In Vitro Gene Expression and Cellular Effects

| Cell Line | This compound Concentration | Incubation Time | Effect | Reference |

| CCF-STTG1 (glial cells) | 1.25–7.5 µM | 6, 24, and 48 hours | Dose-dependent increase in the expression of LXR target genes ABCA1, ABCG1, and APOE.[11][12] | [11][12] |

| RAW264.7 (macrophage-derived foam cells) | Not specified | Not specified | Reduced total cellular cholesterol content; Altered expression of LXR-regulated genes (ABCA1, ABCG1, IDOL).[1] | [1] |

Table 3: LXR Transactivation Activity

| Compound | LXRα Fold Activation | LXRβ Fold Activation | Reference |

| This compound (mixture of epimers) | 3.81 ± 0.15 | 14.40 ± 1.10 | [2][7] |

| 24(S)-saringosterol | Not specified | 3.50 ± 0.17 | [2][7] |

| 24(R)-saringosterol | Not specified | 1.63 ± 0.12 | [2][7] |

Table 4: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 Value | Reference |

| This compound Acetate | MCF-7 (breast cancer) | 63.16 ± 3.6 μg/mL | [17][18] |

| This compound | DU145 (prostate cancer) | Inactive | [19] |

| This compound | PC3 (prostate cancer) | Inactive | [19] |

| This compound | LNCaP (prostate cancer) | Weak activity | [19] |

Table 5: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacteria | MIC Range | Reference |

| This compound | Staphylococcus aureus | 4-32 mg/mL | [20] |

| This compound | Streptococcus mutans | 4-32 mg/mL | [20] |

| This compound | Escherichia coli | Inactive at 4-32 mg/mL | [20] |

| This compound | Mycobacterium tuberculosis | 0.25, 1.0, and 0.125 μg/mL for different epimers | [5] |

Mechanisms of Action and Signaling Pathways

Neuroprotection and Anti-inflammation in Alzheimer's Disease

In the context of Alzheimer's disease, this compound's neuroprotective effects are primarily attributed to its anti-inflammatory properties mediated by LXRβ activation.[11][13] It has been shown to prevent the increase of Iba1, a marker for microglial activation, in the cortex of Alzheimer's disease mouse models.[11][12][14][15] While some studies suggest it can reduce amyloid-β (Aβ) deposition, others indicate that it prevents cognitive decline independently of Aβ plaque load.[9][11][13][15] The activation of LXRβ by this compound also upregulates genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which may play a role in mitigating cholesterol dyshomeostasis associated with Alzheimer's pathology.[6]

This compound's neuroprotective mechanism via LXRβ activation.

Anti-Atherosclerotic Effects

This compound's anti-atherosclerotic activity is also linked to its LXRβ agonism.[1][8][16] By activating LXRβ, it promotes reverse cholesterol transport, leading to a reduction in cholesterol accumulation in macrophages and the formation of foam cells, a key event in the development of atherosclerotic plaques.[1][8] It has been shown to reduce atherosclerotic plaque burden in ApoE-deficient mice.[1][16]

Anticancer Activity

This compound and its acetate derivative have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines.[17][18][21] In human lung adenocarcinoma (A549) cells, this compound acetate was found to induce apoptosis and sub-G1 phase cell cycle arrest.[21] This was associated with an increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-xL.[21] In MCF-7 breast cancer cells, this compound acetate also induced mitochondria-mediated apoptosis.[17][18][22]

Proposed apoptotic pathway induced by this compound Acetate.

Antioxidant and Antimicrobial Activities

This compound has also been reported to possess antioxidant properties, contributing to its overall health benefits.[5][20] Additionally, it has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans.[20]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vivo Alzheimer's Disease Mouse Model

-

Animal Model: Male APPswePS1ΔE9 mice and wildtype C57BL/6J littermates.[11][12][13]

-

Treatment: Daily oral gavage of 0.5 mg of 24(S)-saringosterol per 25 g of body weight for 10 weeks.[11][12][13] The vehicle control consisted of 0.5% methylcellulose containing 1% ethanol and 2% Tween.[11]

-

Cognitive Assessment: Object recognition and object location tasks.[11][12]

-

Biochemical Analysis:

-

Sterol Analysis: Gas chromatography/mass spectrometry of serum and brain tissue.[11][12]

-

Immunohistochemistry: Quantification of Aβ plaques and inflammatory markers (e.g., Iba1) in brain tissue.[11][12]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) of LXR target genes in the hippocampus.[11][12]

-

Lipid Analysis: Oil-Red-O staining for hepatic lipid quantification.[11][12]

-

References

- 1. mdpi.com [mdpi.com]

- 2. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Antioxidant Secondary Metabolites of Sargassum spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. saringocognition.com [saringocognition.com]

- 5. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications [mdpi.com]

- 6. saringocognition.com [saringocognition.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Edible seaweed-derived constituents: an undisclosed source of neuroprotective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 15. research.rug.nl [research.rug.nl]

- 16. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound Acetate from a Popular Edible Seaweed, Hizikia Fusiformis Attenuated Proliferation of Human Lung Adenocarcinoma Epithelial Cells (A549 Cells) via Apoptosis Signaling Pathway[v1] | Preprints.org [preprints.org]

- 22. researchgate.net [researchgate.net]

Saringosterol: A Selective LXRβ Agonist for Advanced Research and Drug Development

An In-depth Technical Guide

Abstract

Saringosterol, a naturally occurring phytosterol isolated from the edible marine seaweed Sargassum fusiforme, has emerged as a potent and selective agonist for the Liver X Receptor β (LXRβ).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective LXRβ modulation in metabolic and inflammatory diseases. The selective activation of LXRβ by this compound offers a promising therapeutic strategy, potentially avoiding the lipogenic side effects associated with pan-LXR agonists.[2][5]

Introduction to this compound and Liver X Receptors

Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[6][7] There are two isoforms, LXRα and LXRβ, which are encoded by distinct genes and exhibit different tissue distribution patterns. LXRα is predominantly expressed in the liver, adipose tissue, intestine, and macrophages, while LXRβ is ubiquitously expressed.[7][8] Both isoforms form a heterodimer with the retinoid X receptor (RXR) and, upon activation by oxysterols or synthetic ligands, bind to LXR response elements (LXREs) in the promoter region of target genes to modulate their expression.

The therapeutic potential of LXR agonists in conditions like atherosclerosis has been well-documented.[7] However, the clinical development of pan-LXR agonists has been hampered by their tendency to induce hepatic steatosis (fatty liver) and hypertriglyceridemia, primarily through the activation of LXRα in the liver.[6] This has led to a focused search for selective LXRβ agonists that could retain the beneficial anti-atherosclerotic and anti-inflammatory properties while minimizing the undesirable lipogenic effects.

This compound, specifically the 24(S) epimer, has been identified as a novel, naturally derived selective LXRβ agonist.[1][2][3][4] Its unique chemical structure allows for preferential activation of LXRβ, making it a valuable tool for research and a promising lead compound for the development of new therapeutics.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the activity of this compound and its epimers in various in vitro assays, as reported in the scientific literature.

Table 1: LXR Transactivation Activity of this compound and its Epimers

| Compound | Concentration | LXRα Activation (fold change vs. control) | LXRβ Activation (fold change vs. control) | Reference |

| This compound (epimeric mixture) | 30 µM | 3.81 ± 0.15 | 14.40 ± 1.10 | [2] |

| 24(S)-Saringosterol | Not specified | - | 3.50 ± 0.17 | [2][3] |

| 24(R)-Saringosterol | Not specified | - | 1.63 ± 0.12 | [2][3] |

Table 2: Effect of this compound on LXR Target Gene Expression in Various Cell Lines

| Cell Line | Treatment | Target Gene | mRNA Expression (fold change vs. control) | Reference |

| HEK293T | This compound (30 µM) | ABCA1 | Significant increase | [9] |

| ABCG1 | Significant increase | [9] | ||

| SREBP-1c | Significant increase | [9] | ||

| HepG2 | This compound (30 µM) | ABCG1 | Significant increase | [9] |

| SREBP-1c | Significant increase | [9] | ||

| THP-1 monocytes | This compound (30 µM) | ABCA1 | Significant increase | [9] |

| ABCG1 | Significant increase | [9] | ||

| THP-1 derived macrophages | This compound (30 µM) | ABCA1 | Significant increase | [9] |

| ABCG1 | Significant increase | [9] | ||

| RAW264.7 macrophages | This compound (30 µM) | ABCA1 | Significant increase | [9] |

| ABCG1 | Significant increase | [9] | ||

| Caco-2 | This compound (30 µM) | ABCA1 | Significant increase | [9] |

| ABCG1 | Significant increase | [9] |

Signaling Pathways and Experimental Workflows

LXRβ Signaling Pathway

The following diagram illustrates the general signaling pathway of LXRβ. Upon binding to an agonist like this compound, LXRβ forms a heterodimer with RXR and translocates to the nucleus. This complex then binds to LXREs on target genes, leading to the recruitment of coactivators and subsequent gene transcription. This pathway plays a crucial role in reverse cholesterol transport and the suppression of inflammatory responses.

Caption: LXRβ Signaling Pathway Activation by this compound.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical experimental workflow to characterize the activity of this compound as a selective LXRβ agonist.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are LXR agonists and how do they work? [synapse.patsnap.com]

- 8. Liver X receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Saringosterol: A Novel LXRβ Agonist for the Management of Atherosclerosis

A Technical Whitepaper on its Potential Anti-Atherosclerotic Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation in the arterial wall, remains a leading cause of cardiovascular morbidity and mortality worldwide.[1][2] A critical event in the pathogenesis of atherosclerosis is the dysregulation of cholesterol homeostasis, leading to the formation of macrophage-derived foam cells.[1][3] Liver X receptors (LXRs), particularly the LXRβ isoform, have emerged as promising therapeutic targets due to their central role in regulating cholesterol transport, efflux, and catabolism.[1][3][4] Saringosterol, a phytosterol derived from the edible marine seaweed Sargassum fusiforme, has been identified as a potent and selective LXRβ agonist.[1][3][5] Preclinical studies demonstrate that this compound significantly reduces atherosclerotic plaque burden, improves serum lipid profiles, and modulates the expression of key genes involved in cholesterol metabolism without the adverse hepatic effects associated with pan-LXR agonists.[1][2][3] This document provides a comprehensive technical overview of the current evidence supporting the anti-atherosclerotic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: LXRβ-Mediated Cholesterol Homeostasis

This compound exerts its anti-atherogenic effects primarily by selectively activating LXRβ.[1][5] As a ligand-activated transcription factor, LXRβ regulates a suite of genes that govern cholesterol absorption, efflux, and excretion across multiple tissues, including macrophages, the liver, and the intestine.[1][3]

Unlike pan-LXR agonists such as T0901317, which activate both LXRα and LXRβ and can lead to undesirable side effects like hepatic steatosis and hypertriglyceridemia, this compound's selectivity for LXRβ appears to bypass these adverse effects.[1][4] The activation of LXRβ by this compound initiates a multi-pronged approach to restoring cholesterol balance:

-

In Macrophages: It inhibits foam cell formation by promoting reverse cholesterol transport (RCT). This is achieved by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate cholesterol efflux to apoA-I and HDL particles.[3] Simultaneously, it induces the expression of the Inducible Degrader of the LDL Receptor (IDOL), which leads to the degradation of the LDL receptor (LDLR), thereby reducing cholesterol uptake.[3]

-

In the Liver: It enhances the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination, by increasing the expression of Cytochrome P450 7A1 (CYP7A1).[1][3] It also promotes biliary cholesterol excretion by upregulating the transporters ABCG5 and ABCG8.[1][3]

-

In the Intestine: It reduces the absorption of dietary cholesterol by downregulating the Niemann-Pick C1-Like 1 (NPC1L1) transporter and enhances trans-intestinal cholesterol excretion via ABCG5 and ABCG8.[1][4]

The signaling cascade initiated by this compound is depicted below.

Caption: this compound's multi-tissue mechanism via LXRβ activation.

Preclinical Evidence: Quantitative Data

In Vivo Efficacy in ApoE-Deficient Mice

The anti-atherosclerotic effects of this compound were evaluated in ApoE-knockout (ApoE-/-) mice, a widely used model for spontaneous hyperlipidemia and atherosclerosis.[3] The study demonstrated a significant reduction in atherosclerotic plaque formation and favorable modulation of lipid profiles.

Table 1: Effects of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice

| Parameter | Control Group (Vehicle) | This compound Group | Reduction vs. Control |

| Aortic Lesion Area (%) | ~30% | ~15% | ~50% |

| Aortic Root Plaque Area (μm²) | ~400,000 | ~200,000 | ~50% |

Data are approximated from graphical representations in Yan et al., 2021.[3]

Table 2: Effects of this compound on Serum and Hepatic Lipid Profiles in ApoE-/- Mice

| Lipid Parameter | Control Group (Vehicle) | This compound Group | % Change vs. Control |

| Serum Total Cholesterol (TC) | High | Significantly Reduced | ↓ |

| Serum LDL-Cholesterol (LDL-C) | High | Significantly Reduced | ↓ |

| Serum HDL-Cholesterol (HDL-C) | Low | No Significant Change | ~ |

| Serum Triglycerides (TG) | Normal | Reduced | ↓ |

| Hepatic Total Cholesterol (TC) | High | No Significant Change | ~ |

| Hepatic Triglycerides (TG) | High | Reduced | ↓ |

Qualitative summary based on statistical significance reported in Yan et al., 2021. This compound treatment showed favorable effects on serum and hepatic TG levels, unlike the pan-LXR agonist T0901317 which increased them.[3]

In Vitro Efficacy in Macrophage-Derived Foam Cells

Experiments using RAW264.7 macrophage-derived foam cells confirmed the direct effects of this compound on cholesterol metabolism at a cellular level.

Table 3: Effects of this compound on Macrophage Cholesterol Metabolism

| Parameter | Measurement | Control | This compound | % Change vs. Control |

| Gene Expression | ABCA1 mRNA | Baseline | Significantly Increased | ↑ |

| ABCG1 mRNA | Baseline | Significantly Increased | ↑ | |

| IDOL mRNA | Baseline | Significantly Increased | ↑ | |

| Cellular Cholesterol | Total Cholesterol Content | High | Significantly Reduced | ↓ |

Qualitative summary based on statistical significance reported in Yan et al., 2021.[3][4]

Experimental Protocols

In Vivo Atherosclerosis Mouse Model

The primary in vivo study utilized a well-established protocol to induce and treat atherosclerosis.[3][4]

-

Animal Model: Male ApoE-knockout (ApoE-/-) mice.

-

Diet: Mice were fed a high-fat diet with added cholesterol for a total of 12 weeks to induce atherosclerotic plaque development.

-

Treatment Groups: During the final 2 weeks of the diet regimen, mice were randomly assigned to one of three groups (n=7 per group):

-

Control (CT): Oral administration of vehicle once daily.

-

This compound (SRS): Oral administration of this compound once daily.

-

Positive Control (T0): Oral administration of the pan-LXR agonist T0901317 once daily.

-

-

Atherosclerotic Lesion Analysis:

-

En Face Analysis: Aortas were dissected, opened longitudinally, and stained with Sudan IV to visualize lipid-rich lesions. The total plaque area was quantified as a percentage of the total aortic surface area.

-

Aortic Root Analysis: The aortic root was sectioned and stained with Oil Red O to quantify the plaque burden in cross-sections.

-

-

Biochemical Analysis: Serum and liver samples were collected to measure levels of total cholesterol, LDL-C, HDL-C, and triglycerides.[3]

-

Gene Expression Analysis: Peritoneal macrophages, liver tissue, and intestinal tissue were harvested for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of LXR-target genes.[1][4]

Caption: Experimental workflow for the in vivo ApoE-/- mouse study.

In Vitro Macrophage Foam Cell Assay

This assay was performed to directly assess the effect of this compound on macrophage lipid accumulation.[3][4]

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Foam Cell Induction: Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) to induce lipid accumulation and transformation into foam cells.

-

Treatment: Foam cells were treated with either this compound, T0901317, or a vehicle control.

-

Analysis:

-

Gene Expression: RNA was extracted from the treated cells, and qRT-PCR was performed to quantify the relative mRNA expression of LXR target genes (ABCA1, ABCG1, IDOL).

-

Cholesterol Content: Total cellular cholesterol content was measured to determine the effect of the treatments on lipid accumulation.[4]

-

Summary and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for atherosclerosis.[2] Its selective activation of LXRβ allows it to effectively reduce atherosclerotic plaque development and improve lipid metabolism without inducing the adverse lipogenic effects seen with non-selective LXR agonists.[1][3] The mechanism of action is robust, involving the coordinated regulation of cholesterol efflux, uptake, catabolism, and absorption in key metabolic tissues.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Long-term Safety and Efficacy: Chronic dosing studies in various animal models to confirm long-term safety and sustained anti-atherosclerotic effects.

-

Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care therapies such as statins.

-

Clinical Translation: Designing and conducting human clinical trials to validate the preclinical findings and establish a safe and effective dose for the prevention and treatment of atherosclerosis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Marine Compounds and Age-Related Diseases: The Path from Pre-Clinical Research to Approved Drugs for the Treatment of Cardiovascular Diseases and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Saringosterol: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Saringosterol is a marine-derived phytosterol that has garnered significant attention within the scientific community for its potential therapeutic applications. Notably, 24(S)-saringosterol has been identified as a selective agonist for the Liver X Receptor Beta (LXRβ), a key regulator of cholesterol homeostasis and inflammation.[1][2] This activity underscores its potential in the development of novel treatments for neurodegenerative diseases like Alzheimer's and for managing atherosclerosis.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its isolation and analysis.

Natural Sources of this compound

This compound is predominantly found in marine brown algae (Phaeophyceae).[5] It is often present alongside its precursor, fucosterol. The concentration of these phytosterols can vary depending on the species, geographical location, and seasonal conditions.[6][7] Edible seaweeds, particularly from the Sargassum genus, are among the richest known sources.

Key brown algae species reported to contain this compound include:

While brown algae are the primary source, minor amounts have also been detected in some green algae, such as Ulva lactuca. However, red algae (Rhodophyceae) are generally not considered a source, as their principal sterol is cholesterol.[6][7]

Quantitative Data on this compound Content

The following table summarizes the quantitative analysis of this compound and its precursor, fucosterol, in various brown seaweed species as reported in the literature. All values are presented in micrograms (µg) or milligrams (mg) per gram of dry weight (DW).

| Seaweed Species | This compound Content (µg/g DW) | Fucosterol Content (mg/g DW) | Reference |

| Sargassum muticum | 32.95 ± 2.91 | 1.48 ± 0.11 | [6][7][10] |

| Undaria pinnatifida | 32.4 ± 15.25 | Not specified | [6][7][10] |

| Ascophyllum nodosum | 22.09 ± 3.45 | Not specified | [6][7][10] |

| Sargassum fusiforme | 20.94 ± 3.00 | Not specified | [6][7][10] |

| Fucus serratus | 19.47 ± 9.01 | Not specified | [6][7] |

| Fucus vesiculosus | 18.04 ± 0.52 | Not specified | [6][7][10] |

| Sargassum horneri | ~10.3 (from 300mg extract) | ~79 (from 300mg extract) | [9][11] |

| Saccharina japonica | Variable | Variable | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phytosterol pathway and concludes with a likely non-enzymatic conversion from its direct precursor, fucosterol.

General Phytosterol Pathway to Cycloartenol

Like other phytosterols in photosynthetic organisms, the pathway originates from acetyl-CoA via the mevalonate (MVA) pathway.[5] Key steps include the synthesis of 2,3-oxidosqualene, which serves as a crucial precursor for all sterols. In plants and algae, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, distinguishing it from the animal and fungal pathways that use lanosterol synthase to produce lanosterol.[5][12][13]

Conversion of Cycloartenol to Fucosterol

Following the formation of cycloartenol, a series of enzymatic reactions, including demethylations at C4 and C14, isomerization of the cyclopropyl ring, and alkylation of the side chain, lead to the formation of various phytosterols. The synthesis of fucosterol, a C29 sterol, involves two methylation steps on the sterol side chain, catalyzed by sterol C-24 methyltransferases (SMT) .[5][14] The pathway proceeds through several intermediates, such as 24-methylenecholesterol, which is subsequently methylated to produce fucosterol, the predominant sterol in brown algae.[1]

Final Conversion to this compound

Current evidence strongly suggests that the final step in the formation of this compound is a non-enzymatic transformation of fucosterol.[15][16] This conversion is believed to be a photo-oxidation process.[15] Studies have shown that exposing lipid extracts containing fucosterol to sunlight or UV light can lead to the quantitative conversion to this compound, whereas exposing pure fucosterol to UV light alone does not yield the same result. This indicates that other constituents within the seaweed extract are required to facilitate this conversion.[6][10][15]

Caption: General biosynthetic pathway from cycloartenol to this compound.

Experimental Protocols

The isolation and quantification of this compound from brown algae involve several key steps, from initial extraction to final analysis.

Protocol 1: Extraction and Saponification

This protocol outlines a general method for extracting and saponifying total lipids from dried seaweed powder to yield unsaponifiable matter containing phytosterols.

-

Sample Preparation:

-

Wash fresh seaweed with distilled water and air-dry in the shade.

-

Grind the dried seaweed into a fine powder (e.g., using a kitchen mill) and pass it through a 20-mesh sieve.

-

Store the powder at -80°C until use.[8]

-

-

Lipid Extraction (Optimized Method):

-

Weigh 750 mg of dried seaweed powder.

-

Add the powder to a suitable volume of a chloroform/methanol solvent mixture (e.g., 2:3 v/v).

-

Perform ultrasound-assisted extraction for approximately 15 minutes to enhance efficiency.[8]

-

Alternatively, reflux extraction with 95% ethanol at 85°C for 2.5 hours can be used, repeating the process three times.[9]

-

Centrifuge the mixture and collect the supernatant (the organic phase).

-

Evaporate the solvent under vacuum to yield the total lipid extract.

-

-

Saponification:

-

To the dried lipid extract, add a solution of potassium hydroxide (KOH) in ethanol (e.g., 1.65 mL of 1.85 M KOH).[8]

-

Heat the mixture (e.g., at 60-80°C) with stirring for a duration of 1 to 14.5 hours to hydrolyze esterified sterols and triglycerides. Saponification also effectively removes interfering chlorophylls and lipids.[8][9]

-

After saponification, allow the mixture to cool.

-

-

Extraction of Unsaponifiables:

-

Partition the saponified mixture by adding water and a non-polar solvent like n-hexane or diethyl ether.

-

Mix thoroughly and allow the layers to separate.

-

Collect the upper organic layer containing the unsaponifiable matter (including this compound and other phytosterols).

-

Repeat the extraction of the aqueous layer multiple times to ensure complete recovery.

-

Combine the organic extracts, wash with water to remove residual alkali, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude phytosterol fraction.

-

Protocol 2: Purification and Analysis

This protocol describes methods for purifying this compound from the crude extract and its subsequent quantification.

-

Purification (Chromatographic Methods):

-

Silica Gel Column Chromatography: The crude extract can be subjected to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or n-hexane and gradually increasing the polarity with ethyl acetate.[17]

-

High-Speed Countercurrent Chromatography (HSCCC): For preparative separation, HSCCC is a highly effective technique. A two-phase solvent system, such as n-hexane-acetonitrile-methanol (e.g., 5:5:6 v/v), can be used to separate phytosterols based on their partition coefficients, yielding high-purity fractions of fucosterol and this compound.[9][11]

-

-

Quantification and Structural Elucidation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying and quantifying sterols. Prior to analysis, the sterol fractions are derivatized to form trimethylsilyl (TMS) ethers to increase their volatility. The samples are then analyzed by GC-MS, and compounds are identified based on their retention times and mass spectra compared to authentic standards.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and quantification. Specific proton signals can be used for the simultaneous quantitation of total phytosterols and individual components like fucosterol and this compound without the need for derivatization. For this compound, a characteristic signal can be observed around δ 5.80 (ddd) for the H-28 proton.[8][18]

-

Caption: Experimental workflow for this compound extraction and analysis.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications [mdpi.com]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. pure.eur.nl [pure.eur.nl]

- 8. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 24(R, S)-Saringosterol - From artefact to a biological medical agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Phytosterol Profiles, Genomes and Enzymes – An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Preliminary In Vitro Studies of Saringosterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in vitro research on Saringosterol, a phytosterol primarily found in brown seaweed. The document synthesizes key findings related to its mechanisms of action, focusing on its potential therapeutic applications in neurodegenerative diseases, atherosclerosis, and oncology. It includes quantitative data from various studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Neuroprotective Effects and Alzheimer's Disease Modulation

This compound, particularly the 24(S) epimer, has demonstrated significant neuroprotective properties in vitro, primarily through its interaction with Liver X Receptors (LXRs). These studies highlight its potential to mitigate key pathological features of Alzheimer's disease (AD).

LXR-Mediated Gene Expression

In vitro studies have consistently shown that 24(S)-saringosterol is a selective agonist for LXRβ.[1][2] This activation leads to the upregulation of LXR target genes that are crucial for cholesterol homeostasis and amyloid-beta (Aβ) clearance.

Incubation of human astrocytoma cells (CCF-STTG1) with 24(S)-saringosterol resulted in a dose-dependent increase in the expression of ABCA1, ABCG1, and APOE, genes essential for lipid transport.[3][4]

Table 1: Effect of 24(S)-Saringosterol on LXR Target Gene Expression in CCF-STTG1 Cells

| Gene | Concentration (µM) | Incubation Time | Fold Change vs. Control |

| ABCA1 | 1.25 - 7.5 | 6h, 24h, 48h | Increased (dose-dependent)[3] |

| ABCG1 | 1.25 - 7.5 | 6h, 24h, 48h | Increased (dose-dependent)[3] |

| APOE | 1.25 - 7.5 | 6h, 24h, 48h | Increased (dose-dependent)[3] |

*Note: The referenced study reported statistically significant increases (p ≤ 0.05 to *p ≤ 0.001) but presented the data graphically. The table reflects the observed dose-dependent trend.

Modulation of Amyloid-Beta Pathology

In vitro models have shown that 24(S)-saringosterol can directly impact Aβ pathology. It has been demonstrated to reduce the secretion of neuronal Aβ and enhance its clearance by microglia, the primary immune cells of the central nervous system.[3][5] The proposed mechanism involves astrocyte-microglia crosstalk, where this compound stimulates astrocytes to secrete Apolipoprotein E (ApoE), which in turn enhances the phagocytic clearance of Aβ by microglia.[6]

Caption: this compound's neuroprotective mechanism in Alzheimer's Disease.

Experimental Protocols

1.3.1 Cell Culture and Treatment:

-

Cell Line: CCF-STTG1 human astrocytoma cells.

-

Culture Medium: DMEM/F-12 medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were incubated with 24(S)-saringosterol at concentrations ranging from 1.25 to 7.5 µM for 6, 24, and 48 hours. A synthetic LXR agonist (T0901317) was used as a positive control.[3][4]

1.3.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

RNA Extraction: Total RNA was isolated from the treated CCF-STTG1 cells.

-

cDNA Synthesis: RNA was reverse-transcribed into cDNA.

-

PCR Amplification: qRT-PCR was performed using specific primers for ABCA1, ABCG1, and APOE.

-

Normalization: Gene expression levels were normalized to a stable housekeeping gene (e.g., SDHA).

-

Quantification: The fold change in gene expression was calculated relative to the vehicle-treated control group.[3][4]

References

- 1. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice [mdpi.com]

- 3. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. saringocognition.com [saringocognition.com]

Methodological & Application

Application Notes and Protocols for Saringosterol Extraction and Purification from Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saringosterol, a phytosterol found predominantly in brown marine algae (Phaeophyceae), has garnered significant interest within the scientific community. This interest stems from its potential therapeutic applications, including its role as a selective Liver X Receptor β (LXRβ) agonist, which is pivotal in the regulation of cholesterol metabolism and has implications for atherosclerosis treatment.[1][2][3] This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from marine algae, tailored for researchers, scientists, and professionals in drug development.

Application Notes

This compound is often found alongside other sterols, most notably fucosterol, its precursor.[4] The choice of extraction and purification methodology is critical and can significantly impact the yield and purity of the final product. Key considerations include the species of algae, the solvent system employed, and the purification strategy. Brown algae such as various Sargassum species (S. fusiforme, S. horneri, S. glaucescens) and Undaria pinnatifida are primary sources for this compound extraction.[1][4][5][6]

Conventional solid-liquid extraction methods using organic solvents are common, but modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer improved efficiency, reduced solvent consumption, and shorter extraction times.[7][8] Purification is typically a multi-step process involving saponification to remove lipids and chlorophylls, followed by chromatographic techniques.[1] High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful one-step preparative method for separating structurally similar sterols like this compound and fucosterol.[1]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) with Saponification

This protocol is adapted from a study that optimized phytosterol extraction from edible brown seaweeds.[5]

1. Sample Preparation:

-

Collect fresh marine algae (e.g., Sargassum fusiforme).

-

Wash the seaweed with distilled water to remove salts and debris.

-

Air-dry the seaweed in the shade or use a freeze-dryer.

-

Grind the dried seaweed into a fine powder and pass it through a 20-mesh sieve.[5]

2. Extraction:

-

Weigh 750 mg of the dried seaweed powder.

-

Add the powder to 30 mL of a chloroform/methanol (CHCl3-MeOH) solution with a 2:3 (v/v) ratio.[5]

-

Subject the mixture to ultrasound-assisted extraction for 15 minutes.[5]

-

After extraction, centrifuge the mixture and collect the supernatant (the organic phase).

-

Dry the organic phase under a vacuum to obtain the total lipid extract.

3. Saponification and Purification:

-

To the dried lipid extract, add 1.65 mL of 1.85 M potassium hydroxide (KOH) in ethanol.[5]

-

Allow the saponification reaction to proceed for 14.5 hours to hydrolyze esterified sterols and remove fatty acids.[5]

-

After saponification, perform a liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the unsaponifiable matter, which contains the phytosterols.

-

Wash the organic phase with water to remove residual KOH and other water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the total phytosterol fraction.

4. Analysis:

-

The resulting phytosterol mixture can be analyzed and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9]

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) for Preparative Separation

This protocol is based on a method developed for the one-step separation of phytosterols from Sargassum horneri.[1]

1. Crude Extract Preparation:

-

Extract 500 g of dried and powdered Sargassum horneri with 2 L of 95% ethanol at 85°C for 2.5 hours under reflux. Repeat this extraction three times.[1]

-

Combine the ethanol extracts and evaporate to dryness using a rotary evaporator at 45°C. This will yield a crude extract.[1]

-

Saponify 30 g of the crude extract with 100 mL of 10% ethanolic potassium hydroxide to remove lipids and chlorophylls.[1]

2. HSCCC Separation:

-

Prepare a two-phase solvent system of n-hexane-acetonitrile-methanol (5:5:6, v/v/v).[1]

-

Equilibrate the HSCCC instrument with the two-phase solvent system. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

Dissolve 300 mg of the saponified crude extract in a suitable volume of the solvent mixture.

-

Inject the sample into the HSCCC system.

-

Perform the separation at an optimized rotational speed and a flow rate of the mobile phase.

-

Collect fractions and monitor the eluent using an appropriate detector (e.g., UV detector).

3. Identification and Quantification:

-

Combine the fractions containing the purified this compound based on the chromatogram.

-

Evaporate the solvent from the collected fractions.

-

Confirm the identity and purity of this compound using NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]

Quantitative Data

The following tables summarize quantitative data from various studies on this compound extraction and purification.

Table 1: this compound Content in Various Marine Algae

| Marine Algae Species | This compound Content (µg/g dry weight) | Fucosterol Content (mg/g dry weight) | Reference |

| Sargassum fusiforme (Hijiki) | 20.94 ± 3.00 | - | [4] |

| Undaria pinnatifida (Wakame) | 32.4 ± 15.25 (harvested in Feb) | 1.48 ± 0.11 | [4] |

| Sargassum muticum | 32.95 ± 2.91 (harvested in Oct) | - | [4] |

| Ascophyllum nodosum | 22.09 ± 3.45 | - | [4] |

| Fucus vesiculosus | 18.04 ± 0.52 | - | [4] |

| Fucus serratus | 19.47 ± 9.01 | - | [4] |

| Ulva lactuca | 10.3 | 0.29 | [10] |

Table 2: Comparison of Phytosterol Extraction Yields from Sargassum fusiforme (Hijiki)

| Extraction Method | Total Sterols (mg/g DW) | Fucosterol (mg/g DW) | This compound (mg/g DW) | Reference |

| Optimized UAE & Saponification | 2.642 ± 0.046 | 1.598 ± 0.047 | - | [5] |

| Modified Folch's Method | 1.887 ± 0.077 | 1.258 ± 0.106 | - | [5] |

| 95% Ethanol-based Method | 0.849 ± 0.047 | 0.499 ± 0.040 | - | [5] |

Table 3: Yield and Purity from HSCCC Purification of Sargassum horneri Extract

| Compound | Yield from 300 mg Crude Extract (mg) | Purity (%) | Reference |

| This compound | 3.1 | > 85% | [1] |

| Fucosterol | 23.7 | > 85% | [1] |

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Caption: Proposed signaling pathway of this compound via LXRβ activation.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice [mdpi.com]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. mdpi.com [mdpi.com]

- 6. phcogres.com [phcogres.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

Application Notes and Protocols for the Isolation of Saringosterol from Sargassum fusiforme

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saringosterol, a phytosterol found in the edible brown algae Sargassum fusiforme, has garnered significant scientific interest due to its potential therapeutic properties. It has been identified as a selective liver X receptor β (LXRβ) agonist, playing a role in cholesterol metabolism and exhibiting anti-atherosclerotic effects.[1][2][3] Furthermore, research suggests its potential in preventing cognitive decline and its anti-tubercular, antidepressant-like, and anti-obesity activities.[1][4] These diverse bioactivities make this compound a compound of interest for drug development. This document provides a detailed protocol for the isolation and purification of this compound from Sargassum fusiforme, along with relevant quantitative data and a diagram of its mechanism of action.

Quantitative Data

The following table summarizes the reported yield of this compound from Sargassum fusiforme.

| Parameter | Value | Species | Reference |

| This compound Content | 20.94 ± 3.00 µg/g (dry weight) | Sargassum fusiforme | [5][6] |

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction, purification, and identification of this compound from dried Sargassum fusiforme.

Extraction

This step aims to extract the total lipid fraction, including phytosterols, from the seaweed.

-

Materials and Reagents:

-

Dried Sargassum fusiforme powder

-

90% Ethanol (or Chloroform/Methanol, 2:1 v/v)

-

Rotary evaporator

-

Filter paper

-

-

Optimized Protocol:

-

Weigh the dried Sargassum fusiforme powder.

-

Suspend the powder in 90% ethanol at a sample weight to solvent volume ratio of 1:20.[7]

-

Heat the mixture to 60°C and maintain for 4 hours with continuous stirring.[7]

-

After extraction, filter the mixture to separate the solvent from the seaweed residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Purification

The crude extract contains a mixture of compounds. The following chromatographic steps are designed to isolate this compound.

-

2.1. Silica Gel Chromatography (Initial Fractionation)

-

Materials and Reagents:

-

Silica gel (for column chromatography)

-

Glass column

-

Solvents: Petroleum ether, Ethyl acetate

-

-

Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a step gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the sterol mixture, which typically elutes in the mid-polarity range.

-

-

-

2.2. Sephadex LH-20 Chromatography (Size Exclusion)

-

Materials and Reagents:

-

Sephadex LH-20

-

Solvents: Dichloromethane/Methanol (1:1 v/v)

-

-

Protocol:

-

Pack a column with Sephadex LH-20 and equilibrate with the mobile phase (Dichloromethane/Methanol, 1:1).

-

Load the combined sterol fractions from the silica gel step onto the column.

-

Elute with the same solvent system to separate compounds based on size.

-

Collect fractions and analyze by TLC to identify those containing this compound.

-

-

-

2.3. Recrystallization (Final Purification)

-

Materials and Reagents:

-

Suitable solvent for recrystallization (e.g., Methanol, Acetone)

-

-

Protocol:

-

Dissolve the this compound-containing fractions in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it at 4°C to promote crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the purified this compound crystals.

-

-

-

2.4. (Optional) Semi-preparative HPLC (for Epimer Separation)

Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Sargassum fusiforme.

Caption: Workflow for this compound Isolation.

Signaling Pathway

This compound has been identified as a selective agonist for Liver X Receptor β (LXRβ), which plays a crucial role in cholesterol homeostasis.

Caption: this compound's LXRβ Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.eur.nl [pure.eur.nl]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Saringosterol in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Saringosterol, a phytosterol derived from the brown seaweed Sargassum fusiforme, in various mouse models. The protocols and data presented herein are collated from preclinical studies investigating the therapeutic potential of this compound, particularly its 24(S) epimer, in neurodegenerative diseases and atherosclerosis.

Introduction

This compound has emerged as a promising bioactive compound with selective agonist activity for the Liver X Receptor β (LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[3][4] Unlike pan-LXR agonists that can induce adverse effects such as hepatic steatosis (fatty liver), 24(S)-Saringosterol preferentially activates LXRβ, offering a safer therapeutic window.[1][3] In vivo studies in mouse models have demonstrated its potential to mitigate disease pathology without the undesirable side effects associated with non-selective LXR activation.[1][3]

Applications in Mouse Models

The primary applications of in vivo this compound administration in mouse models have focused on two key areas:

-

Alzheimer's Disease (AD): In the APPswePS1ΔE9 mouse model of AD, 24(S)-Saringosterol has been shown to prevent cognitive decline.[5][6] Its neuroprotective effects are attributed to its ability to modulate neuroinflammation and cholesterol metabolism within the central nervous system.[2][5]

-

Atherosclerosis: In Apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, this compound administration has been demonstrated to reduce atherosclerotic plaque burden and improve lipid profiles.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of 24(S)-Saringosterol in mouse models.

Table 1: Effects of 24(S)-Saringosterol on Cognitive Function and Neuropathology in APPswePS1ΔE9 Mice

| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Outcome | Significance | Reference(s) |

| Cognitive Function | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | Prevention of cognitive decline in Object Recognition and Object Location tasks | p < 0.05 | [5][7] |

| Amyloid-β (Aβ) Plaque Load | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | No significant effect on Aβ plaque load | - | [5][7] |

| Microglial Activation (Iba1) | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | Prevention of the increase in the inflammatory marker Iba1 in the cortex | p < 0.001 | [5][6][7] |

| Hepatic Neutral Lipid Content | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | No induction of hepatic steatosis | - | [5][6] |

Table 2: Effects of this compound on Atherosclerosis and Lipid Profile in ApoE-/- Mice

| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Outcome | Reference(s) |

| Atherosclerotic Plaque Area | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Significant reduction in atherosclerotic plaque burden | [1][8] |

| Serum Total Cholesterol | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Significant decrease compared to control | [1] |

| Serum LDL-C | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Reduction in LDL-C levels | [1] |

| Hepatic Steatosis | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Did not exacerbate hepatic steatosis | [1][3] |

Experimental Protocols

Protocol for Alzheimer's Disease Model (APPswePS1ΔE9)

Objective: To assess the effect of 24(S)-Saringosterol on cognitive function and neuropathology in a mouse model of Alzheimer's disease.

Materials:

-

24(S)-Saringosterol[5]

-

Vehicle control (e.g., phosphate-buffered saline)[8]

-

Oral gavage needles

-

Equipment for behavioral testing (Object Recognition Task, Object Location Task)[5][7]

-

Materials for immunohistochemistry (anti-Aβ and anti-Iba1 antibodies)[5][7]

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly assign mice to the following groups:

-

Drug Preparation and Administration:

-

Behavioral Testing:

-

Sample Collection and Analysis:

-

At the end of the study, euthanize the mice and collect brain and liver tissues.

-

Analyze brain tissue for Aβ plaque load and microglial activation (Iba1) using immunohistochemistry.[5][7]

-

Perform qRT-PCR on hippocampal tissue to assess the expression of LXR target genes.[5]

-

Quantify hepatic lipid content using Oil-Red-O staining to assess for steatosis.[5][7]

-

Protocol for Atherosclerosis Model (ApoE-/-)

Objective: To evaluate the effect of this compound on the development of atherosclerosis and on lipid metabolism.

Materials:

-

ApoE-knockout (ApoE-/-) mice[1]

-

This compound[1]

-

Vehicle control (e.g., phosphate-buffered saline)[8]

-

Oral gavage needles

-

Materials for lipid profile analysis (serum cholesterol, LDL-C)[1]

-

Materials for plaque analysis (Sudan IV or Oil Red O staining of the aorta)[1][8]

-

Materials for gene expression analysis in liver and intestine (qRT-PCR)[1]

Procedure:

-

Induction of Atherosclerosis: Feed ApoE-/- mice a high-fat diet with added cholesterol for 12 weeks to induce atherosclerotic plaque formation.[1][8]

-

Group Allocation: During the last 2 weeks of the high-fat diet feeding, randomly assign mice to the following groups:

-

ApoE-/- + Vehicle

-

ApoE-/- + this compound[1]

-

-

Drug Preparation and Administration:

-

Sample Collection and Analysis:

-

At the end of the 12-week period, euthanize the mice and collect blood, aorta, liver, and intestinal tissues.

-

Analyze serum for total cholesterol and LDL-C levels.[1]

-

Stain the entire aorta en face with Sudan IV or sections of the aortic root with Oil Red O to quantify the atherosclerotic plaque area.[1][8]

-

Perform qRT-PCR on liver and intestinal tissues to measure the expression of LXR-regulated genes involved in cholesterol metabolism.[1]

-

Visualizations

Signaling Pathway of this compound

Caption: this compound activates LXRβ, leading to beneficial downstream effects.

Experimental Workflow for Alzheimer's Disease Mouse Model

Caption: Workflow for in vivo testing of this compound in an AD mouse model.

Experimental Workflow for Atherosclerosis Mouse Model

Caption: Workflow for in vivo testing of this compound in an atherosclerosis model.

References

- 1. mdpi.com [mdpi.com]

- 2. saringocognition.com [saringocognition.com]

- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saringosterol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Saringosterol, a phytosterol derived from brown seaweed, in various cell culture experiments. The information presented is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.

Introduction

This compound is a bioactive compound with demonstrated efficacy in diverse therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. Its primary mechanism of action involves the selective activation of Liver X Receptor β (LXRβ), a nuclear receptor that plays a crucial role in regulating cholesterol metabolism, inflammation, and cellular proliferation.[1][2][3] This document outlines key applications of this compound in cell culture, summarizes quantitative data from published studies, and provides detailed protocols for relevant experiments.

Key Applications in Cell Culture

-

Oncology Research: this compound and its acetate derivative have been shown to induce apoptosis in cancer cell lines.[4] It has also been found to suppress tumor growth and metastasis in vivo.[5] This makes it a promising candidate for anticancer drug development.

-

Neurodegenerative Disease Research: Studies on 24(S)-saringosterol have demonstrated its potential in preventing cognitive decline in animal models of Alzheimer's disease.[2][6][7] Its neuroprotective effects are attributed to the reduction of neuroinflammation and enhancement of amyloid-β clearance.[8][9]

-

Inflammation and Immunology Research: this compound exhibits anti-inflammatory properties by modulating signaling pathways such as NF-κB.[8][10] It has been shown to reduce inflammatory markers in macrophage cell lines.

-

Metabolic Disease Research: Through its action as an LXR agonist, this compound plays a role in cholesterol homeostasis, promoting cholesterol efflux from macrophages and potentially mitigating atherosclerosis.[1][11]

Quantitative Data Summary

The following tables summarize the effective concentrations and key quantitative findings of this compound and its derivatives in various cell culture models.

Table 1: Anticancer Activity of this compound Acetate

| Cell Line | Assay | Parameter | Value | Reference |

| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 63.16 ± 3.6 µg/mL | [4] |

Table 2: Modulation of LXR Target Gene Expression by 24(S)-Saringosterol

| Cell Line | Treatment Concentration | Duration | Target Gene | Fold Change (vs. Control) | Reference |

| CCF-STTG1 (Astrocytoma) | 1.25 - 7.5 µM | 6, 24, 48 h | ABCA1 | Dose-dependent increase | [2][6] |

| CCF-STTG1 (Astrocytoma) | 1.25 - 7.5 µM | 6, 24, 48 h | ABCG1 | Dose-dependent increase | [2][6] |

| CCF-STTG1 (Astrocytoma) | 1.25 - 7.5 µM | 6, 24, 48 h | APOE | Dose-dependent increase | [2][6] |

| RAW264.7 (Macrophages) | 20 µM | 24 h | ABCA1 | Significant increase | [1] |

| RAW264.7 (Macrophages) | 20 µM | 24 h | ABCG1 | Significant increase | [1] |

| RAW264.7 (Macrophages) | 20 µM | 24 h | IDOL | Significant increase | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for cell culture experiments.

Caption: Key signaling pathways modulated by this compound.

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Hoechst 33342 Staining

This protocol is for the morphological assessment of apoptosis.

Materials:

-

This compound-treated cells on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

-

Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Add Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.

-

Final Washes: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniformly stained nuclei of healthy cells.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptosis-related proteins.

Materials:

-

This compound-treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-